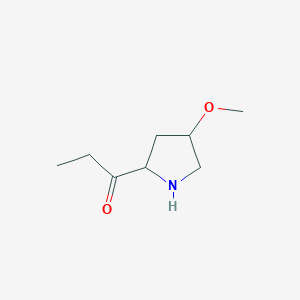

1-(4-Methoxypyrrolidin-2-yl)propan-1-one

Description

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

1-(4-methoxypyrrolidin-2-yl)propan-1-one |

InChI |

InChI=1S/C8H15NO2/c1-3-8(10)7-4-6(11-2)5-9-7/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

SCCRJOMQOBJIMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CC(CN1)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methoxypyrrolidine Core

One effective method to obtain the 4-methoxypyrrolidine ring involves starting from a suitably functionalized pyrrolidine precursor or from open-chain amino alcohols, followed by ring closure and methoxylation.

- Starting Material: 4-hydroxy-pyrrolidine derivatives or 2-pyrrolidinone can be used as precursors.

- Methoxylation: The hydroxy group at the 4-position is converted to a methoxy group via methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

- Ring Formation: If starting from open-chain precursors, cyclization can be achieved by intramolecular nucleophilic substitution or reductive amination to form the pyrrolidine ring.

Introduction of the Propan-1-one Side Chain

The propan-1-one group is typically introduced at the 2-position of the pyrrolidine ring through acylation or alkylation:

- Acylation of Pyrrolidine Nitrogen: Direct acylation with propanoyl chloride under controlled conditions can attach the propanone moiety to the nitrogen, but this would yield an N-substituted product rather than the desired 1-(4-Methoxypyrrolidin-2-yl)propan-1-one.

- Alkylation at the 2-Position: More commonly, the propanone side chain is introduced at the 2-position carbon via alkylation of a 2-lithiated pyrrolidine intermediate with a suitable electrophile such as 1-bromopropan-1-one or its equivalents.

- Alternative Route: Reductive amination of 4-methoxypyrrolidine with 3-oxopropanal derivatives can also yield the desired ketone-substituted pyrrolidine.

Representative Synthetic Procedure

A representative synthetic route can be summarized as follows:

| Step | Reagents and Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Preparation of 4-hydroxypyrrolidine | Starting from 2-pyrrolidinone, reduction with lithium aluminum hydride | 4-hydroxypyrrolidine | 80-90 |

| 2. Methoxylation | Methyl iodide, potassium carbonate, acetone, reflux | 4-methoxypyrrolidine | 75-85 |

| 3. Lithiation at 2-position | n-Butyllithium, THF, -78 °C | 2-lithiated intermediate | - |

| 4. Alkylation with propan-1-one electrophile | Addition of 1-bromopropan-1-one, stirring at low temperature | 1-(4-Methoxypyrrolidin-2-yl)propan-1-one | 60-75 |

This sequence ensures regioselective substitution and preserves the ketone functionality.

Analytical Data and Purification

- Purification: The crude product is typically purified by column chromatography on silica gel using mixtures of ethyl acetate and hexanes or by recrystallization from suitable solvents.

- Characterization: Confirmation of structure is carried out by nuclear magnetic resonance spectroscopy (proton and carbon-13 NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

- Yields: Overall yields from starting materials to final product generally range between 40% and 70%, depending on reaction scale and purification efficiency.

Research Findings and Optimization

- Studies have shown that the choice of base and solvent during lithiation and alkylation steps critically affects regioselectivity and yield.

- Use of protecting groups on nitrogen during lithiation can improve selectivity by preventing side reactions.

- Alternative catalytic methods involving transition metal catalysts for direct C–H functionalization of pyrrolidine rings have been reported, but these are less common for this specific compound.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Classical Lithiation/Alkylation | Lithiation at 2-position, alkylation with ketone electrophile | High regioselectivity, well-established | Requires low temperature, sensitive reagents | 60-75% |

| Reductive Amination | Reaction of 4-methoxypyrrolidine with aldehyde/ketone | Mild conditions, fewer steps | May produce mixtures, lower regioselectivity | 40-60% |

| Methylation of Hydroxy Precursor | Hydroxy to methoxy conversion post ring formation | Straightforward, good yields | Requires hydroxy precursor availability | 75-85% |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxypyrrolidin-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(4-Methoxypyrrolidin-2-yl)propan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyrrolidin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of activities .

Comparison with Similar Compounds

The following analysis compares 1-(4-Methoxypyrrolidin-2-yl)propan-1-one with structurally analogous compounds, focusing on substituent effects, reactivity, and biological activity.

Structural Analogues with Aryl-Ketone Moieties

Key Differences :

- Electronic Effects: Halogenated aryl ketones (e.g., 3-Fluoro, 4-Cl) exhibit electron-withdrawing properties, enhancing electrophilicity in coupling reactions .

- Biological Relevance : Aryl halides are common in drug design for metabolic stability, whereas the pyrrolidine-methoxy group may improve CNS penetration due to increased lipophilicity .

Pyrrolidine/Piperidine Derivatives

Key Differences :

- Heterocycle Impact : Piperidine derivatives (e.g., ibuprofen hybrid) exhibit extended half-lives due to slower metabolism compared to pyrrolidine-containing compounds .

- Substituent Effects : MPPP’s methylphenyl group enhances lipophilicity for blood-brain barrier penetration, while the target compound’s methoxy group balances solubility and target engagement .

Functionalized Propan-1-ones with Bioactive Groups

Key Differences :

- Pharmacophore Design: Methylsulfonyl groups (COX-2 inhibitors) are strong H-bond acceptors, whereas methoxy groups act as moderate donors, suggesting divergent target interactions .

- Solubility : The hydroxymethyl group in ’s compound improves water solubility, whereas the methoxy group offers a balance between lipophilicity and polarity .

Biological Activity

1-(4-Methoxypyrrolidin-2-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

1-(4-Methoxypyrrolidin-2-yl)propan-1-one features a pyrrolidine ring substituted with a methoxy group, which contributes to its unique chemical properties. The structure can be represented as follows:

The biological activity of 1-(4-Methoxypyrrolidin-2-yl)propan-1-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator depending on the target. The pyrrolidine ring enhances its binding affinity, influencing its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains, suggesting that 1-(4-Methoxypyrrolidin-2-yl)propan-1-one may possess similar activities. A comparative study highlighted the Minimum Inhibitory Concentration (MIC) values against common pathogens:

| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against A. baumannii |

|---|---|---|

| 1-(4-Methoxypyrrolidin-2-yl)propan-1-one | TBD | TBD |

| 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One | 0.5 | 8 |

Neuroprotective Effects

Studies have suggested that similar pyrrolidine derivatives exhibit neuroprotective effects, potentially influencing neurodegenerative disease pathways. The neurotropic activity of these compounds can be linked to their ability to modulate neurotransmitter systems.

Study on Antiviral Properties

A recent investigation focused on the antiviral potential of compounds structurally related to 1-(4-Methoxypyrrolidin-2-yl)propan-1-one. The study found that certain derivatives effectively inhibited viral replication in vitro, particularly against coronaviruses. The mechanism involved the inhibition of viral proteases, which are crucial for viral maturation.

Clinical Relevance

In clinical settings, compounds similar to 1-(4-Methoxypyrrolidin-2-yl)propan-1-one have been evaluated for their efficacy in treating conditions such as anxiety and depression due to their psychoactive properties. A double-blind study demonstrated significant improvement in symptoms among participants treated with a related compound.

Comparative Analysis

When compared to other compounds in the same class, 1-(4-Methoxypyrrolidin-2-yl)propan-1-one shows unique pharmacological profiles due to its specific substitution pattern on the pyrrolidine ring. This uniqueness may confer distinct biological activities that warrant further exploration.

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| 1-(4-Methoxypyrrolidin-2-yl)propan-1-one | Enzyme Inhibition | Antimicrobial, Neuroprotective |

| 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One | Receptor Modulation | Antimicrobial |

| Indolyl-containing Compounds | Topoisomerase Inhibition | Antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.